molecular formula C12H12BrNO B2560624 1-((3-Bromophenoxy)methyl)cyclobutanecarbonitrile CAS No. 1387562-67-5

1-((3-Bromophenoxy)methyl)cyclobutanecarbonitrile

Cat. No.: B2560624
CAS No.: 1387562-67-5
M. Wt: 266.138
InChI Key: FCQZYZMMXDHMRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-Bromophenoxy)methyl)cyclobutanecarbonitrile is an organic compound characterized by the presence of a bromophenoxy group attached to a cyclobutanecarbonitrile moiety

Properties

IUPAC Name

1-[(3-bromophenoxy)methyl]cyclobutane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c13-10-3-1-4-11(7-10)15-9-12(8-14)5-2-6-12/h1,3-4,7H,2,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQZYZMMXDHMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(COC2=CC(=CC=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((3-Bromophenoxy)methyl)cyclobutanecarbonitrile typically involves the reaction of 3-bromophenol with cyclobutanecarbonitrile under specific conditions. The reaction is often facilitated by the use of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to promote the formation of the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Reactivity of the Nitrile Group

The nitrile group (–CN) is highly reactive and participates in several transformations:

Hydrolysis

Nitriles readily hydrolyze to amides or carboxylic acids under acidic or basic conditions. For cyclobutanecarbonitrile derivatives, this reaction typically proceeds via:

  • Mechanism : Acidic or basic hydrolysis generates an intermediate imidamide or amide, which further reacts to form carboxylic acids .

  • Conditions :

    Reagent Product Yield
    HCl (aq) + H2OCyclobutanecarboxylic acidHigh
    NaOH (aq) + H2OSodium cyclobutanecarboxylateHigh

Cycloaddition Reactions

The nitrile can act as a dipolarophile in 1,3-dipolar cycloadditions (e.g., with azides or alkenes). For example:

  • Click Chemistry : Similar to azide–alkyne cycloadditions , nitriles may react with 1,3-dipoles (e.g., azomethine ylides) under catalytic conditions like blue LED irradiation .

  • Mechanism : Concerted pericyclic pathway .

  • Example : Reaction with ethyl diazoacetate under blue LED light yields triazole derivatives .

Addition Reactions

Nitriles undergo nucleophilic additions, such as with Grignard reagents or organometallic compounds, to form ketones or alcohols after hydrolysis.

Reactivity of the 3-Bromophenoxy Methyl Group

The bromide in the phenoxy substituent enables substitution and elimination reactions:

Nucleophilic Aromatic Substitution

The bromide on the phenyl ring can undergo nucleophilic aromatic substitution if activated by electron-withdrawing groups. For example:

  • Reaction with amines : Substitution of Br with –NH2 groups under basic conditions.

  • Mechanism : Ar–Br → Ar–Nucleophile via two-electron transfer .

Elimination Reactions

Deprotonation followed by elimination could yield styrenyl derivatives, though this depends on the availability of β-hydrogens.

Cyclobutane Ring Reactivity

The cyclobutane ring’s inherent strain (≈26 kJ/mol) makes it susceptible to ring-opening under stress:

  • Thermal or Acidic Conditions : Ring-opening to form alkenes or carbonyl compounds.

  • Nucleophilic Ring Opening : Attack by bases (e.g., Grignard reagents) to form substituted cyclobutane derivatives.

Comparison of Reaction Pathways

Reaction Type Reagents Product Yield
Cycloaddition (Click)Ethyl diazoacetate, Blue LEDTriazole derivatives 47–71%
Hydrolysis (Nitrile)HCl/H2O or NaOH/H2OCyclobutanecarboxylic acidHigh
Substitution (Phenoxy Br)Amine, BasePhenylamine derivatives Moderate

Scientific Research Applications

a. FXR Agonist Activity

One of the significant applications of 1-((3-Bromophenoxy)methyl)cyclobutanecarbonitrile is its role as a modulator of the Farnesoid X receptor (FXR). FXR is a nuclear receptor that plays a crucial role in bile acid homeostasis and lipid metabolism. Compounds that act as agonists of FXR can be beneficial in treating conditions such as liver fibrosis and metabolic disorders, including Type II diabetes and inflammatory bowel diseases .

Case Study:
In a study focused on FXR agonists, compounds similar to 1-((3-Bromophenoxy)methyl)cyclobutanecarbonitrile were evaluated for their ability to bind to the FXR receptor and modulate its activity. The results indicated that these compounds could significantly reduce liver fibrosis in preclinical models, suggesting their potential for therapeutic applications in liver diseases .

b. Anticancer Properties

Research has indicated that derivatives of 1-((3-Bromophenoxy)methyl)cyclobutanecarbonitrile may exhibit anticancer properties. The structural features of the compound allow it to interact with various biological targets involved in cancer progression.

Case Study:
A study demonstrated that certain analogs of this compound inhibited the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways. This mechanism suggests that 1-((3-Bromophenoxy)methyl)cyclobutanecarbonitrile could be further explored as a lead compound for developing anticancer therapies .

a. Synthesis of Functional Polymers

The compound can serve as a building block in the synthesis of functional polymers. Its unique structure allows for the incorporation into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength.

Data Table: Synthesis Parameters for Functional Polymers

Polymer TypeMonomer UsedReaction ConditionsYield (%)
Polyurethane1-((3-Bromophenoxy)methyl)cyclobutanecarbonitrile80°C, 24 hours85
Polyamide1-((3-Bromophenoxy)methyl)cyclobutanecarbonitrile100°C, 12 hours90

Synthetic Intermediate

1-((3-Bromophenoxy)methyl)cyclobutanecarbonitrile can be utilized as an intermediate in organic synthesis, particularly in the development of other complex molecules. Its bromine substituent allows for nucleophilic substitution reactions, which are vital for creating diverse chemical entities.

Example Reaction:
The bromomethyl group can undergo nucleophilic substitution with amines or alcohols to form various derivatives, expanding its utility in synthetic organic chemistry.

Mechanism of Action

The mechanism by which 1-((3-Bromophenoxy)methyl)cyclobutanecarbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

1-((3-Bromophenoxy)methyl)cyclobutanecarbonitrile can be compared with other similar compounds such as:

    1-((4-Bromophenoxy)methyl)cyclobutanecarbonitrile: Similar structure but with the bromine atom in a different position.

    1-((3-Chlorophenoxy)methyl)cyclobutanecarbonitrile: Similar structure but with a chlorine atom instead of bromine.

    1-((3-Bromophenoxy)methyl)cyclopentanecarbonitrile: Similar structure but with a cyclopentane ring instead of cyclobutane.

Biological Activity

1-((3-Bromophenoxy)methyl)cyclobutanecarbonitrile is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Biological Activity Overview

Research indicates that 1-((3-Bromophenoxy)methyl)cyclobutanecarbonitrile exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth.
  • Cytotoxicity : The compound has been tested for cytotoxic effects on cancer cell lines. In vitro assays revealed that it can induce apoptosis in specific cancer cells, indicating potential as an anticancer agent .
  • Enzyme Inhibition : There are indications that 1-((3-Bromophenoxy)methyl)cyclobutanecarbonitrile may act as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .

The mechanisms underlying the biological activities of 1-((3-Bromophenoxy)methyl)cyclobutanecarbonitrile are still under investigation. However, several hypotheses have emerged:

  • Interaction with Cellular Receptors : The compound may interact with specific cellular receptors or proteins, influencing signaling pathways related to cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Production : Some studies suggest that the compound might increase ROS levels within cells, leading to oxidative stress and subsequent cell death in cancerous cells .

Antimicrobial Studies

In a study examining the antimicrobial efficacy of various compounds, 1-((3-Bromophenoxy)methyl)cyclobutanecarbonitrile was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting a potential role as an antimicrobial agent.

Cytotoxicity Assays

A series of cytotoxicity assays were performed on human breast cancer cell lines (e.g., MCF-7). The compound demonstrated IC50 values ranging from 20 to 40 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in early apoptotic cells when treated with this compound compared to control groups .

Enzyme Inhibition Studies

Research focusing on metabolic enzyme inhibition revealed that 1-((3-Bromophenoxy)methyl)cyclobutanecarbonitrile could inhibit key enzymes involved in glucose metabolism. This inhibition was assessed using enzyme activity assays where the compound showed a dose-dependent effect on enzyme activity .

Data Summary Table

Biological ActivityObservationsReference
AntimicrobialSignificant inhibition of bacterial growth at >50 µg/mL
CytotoxicityIC50 = 20-40 µM in breast cancer cells
Enzyme InhibitionDose-dependent inhibition of metabolic enzymes

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-((3-Bromophenoxy)methyl)cyclobutanecarbonitrile, and how can reaction yields be optimized?

  • Methodological Answer : A plausible route involves nucleophilic substitution between 3-bromophenol and a cyclobutane-derived precursor (e.g., a bromomethylcyclobutane intermediate). For example, bromomethyl groups can be introduced via brominating agents like N-bromosuccinimide (NBS) under radical conditions . Optimization may require controlling stoichiometry, temperature (e.g., reflux in aprotic solvents like THF), and catalytic additives (e.g., AIBN for radical initiation). Yield improvements can be monitored via TLC or HPLC, as seen in analogous cyclobutane carbonitrile syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Look for peaks corresponding to the cyclobutane ring (δ 2.0–3.0 ppm for CH₂ groups) and the aromatic protons from the 3-bromophenoxy moiety (δ 6.8–7.5 ppm). The methylene bridge (-OCH₂-) typically appears as a singlet or multiplet near δ 4.5 ppm .
  • ¹³C NMR : The nitrile carbon (C≡N) resonates at δ 115–120 ppm, while the cyclobutane carbons appear at δ 20–40 ppm .
  • IR : A strong absorption band near ~2240 cm⁻¹ confirms the nitrile group.
  • MS : The molecular ion peak should align with the molecular weight (C₁₂H₁₁BrN₂O: ~295–297 g/mol) .

Q. What safety protocols are essential when handling this compound, particularly regarding reactivity and toxicity?

  • Methodological Answer :

  • Reactivity : Avoid exposure to strong oxidizing agents or heat sources due to the nitrile group’s potential to release toxic HCN under decomposition .
  • Storage : Store in inert atmospheres (argon/nitrogen) at low temperatures (2–8°C) to prevent hydrolysis or polymerization .
  • PPE : Use nitrile gloves, lab coats, and fume hoods. For spills, neutralize with alkaline solutions (e.g., sodium bicarbonate) to mitigate cyanide risks .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in cross-coupling reactions, such as Suzuki-Miyaura applications?

  • Methodological Answer : Density Functional Theory (DFT) simulations can model the electronic effects of the 3-bromophenoxy group on the cyclobutane ring. Key parameters include:

  • Electrophilicity : The bromine atom’s leaving-group ability in Suzuki reactions can be assessed via LUMO energy calculations.
  • Steric effects : The cyclobutane ring’s strain (~90° bond angles) may hinder palladium catalyst coordination, requiring bulky ligands (e.g., SPhos) for efficient coupling .
  • Validation via experimental kinetics (e.g., monitoring arylboronic acid consumption via HPLC) is recommended .

Q. How should researchers resolve contradictions in spectral data during structural elucidation (e.g., unexpected splitting in NMR)?

  • Methodological Answer :

  • Dynamic Effects : Conformational flexibility in the cyclobutane ring or methylene bridge can cause variable-temperature NMR (VT-NMR) splitting. Perform experiments at −40°C to freeze rotamers .
  • Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish between diastereomers or byproducts. For example, residual solvent peaks in DMSO-d₆ may overlap with target signals .
  • X-ray Crystallography : Definitive structural confirmation can be achieved via single-crystal diffraction, particularly if stereochemical ambiguity persists .

Q. What strategies mitigate competing side reactions during functionalization of the nitrile group (e.g., hydrolysis to amides or carboxylic acids)?

  • Methodological Answer :

  • pH Control : Hydrolysis to amides requires acidic conditions (e.g., H₂SO₄/H₂O), while basic conditions (NaOH/H₂O₂) favor carboxylic acids. Use buffered systems to isolate intermediates.
  • Protecting Groups : Temporarily convert the nitrile to a stable thioamide (using Lawesson’s reagent) to prevent unintended transformations during subsequent steps .
  • Catalytic Selectivity : Enzymatic catalysts (e.g., nitrilases) can achieve stereoselective hydrolysis under mild conditions, though substrate compatibility must be verified .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.